![molecular formula C12H17BO2S B2745509 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol CAS No. 1029438-23-0](/img/structure/B2745509.png)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol (4TMBT) is a synthetic thiol compound that has been used in a variety of scientific research applications, such as drug delivery systems, biochemistry, and biophysics. 4TMBT is also known as 4-thio-4-methyl-1,3,2-dioxaborolane, 4-methyl-1,3,2-dioxaborolane-2-thiol, and 4-methyl-1,3,2-dioxaborolane-2-thiolate. This compound is a white, crystalline solid that has a melting point of 154°C and a boiling point of 215°C. 4TMBT is soluble in both water and organic solvents and is relatively stable.
Scientific Research Applications
Materials Science and Polymer Chemistry
- Functional Polymers : Researchers have explored B(OCH₃)₂PhSH as a building block for novel copolymers. By incorporating it into polymer backbones, they enhance optical and electrochemical properties. For instance, copolymers based on benzothiadiazole and B(OCH₃)₂PhSH exhibit interesting properties for optoelectronic applications .
Medicinal Chemistry and Drug Development
- Crizotinib Intermediate : B(OCH₃)₂PhSH plays a crucial role in the synthesis of crizotinib, a tyrosine kinase inhibitor used in cancer therapy. This compound targets specific oncogenic proteins and has shown promise in treating lung cancer and other malignancies .
Crystallography and Structural Studies
- Crystal Structure : The crystal structure of B(OCH₃)₂PhSH has been determined experimentally. It crystallizes in a monoclinic space group, revealing the arrangement of atoms and bond angles. The five-membered 1,3,2-dioxaborolane ring exhibits smaller bond angles due to its ring strain .
Computational Chemistry and DFT Studies
- Theoretical Investigations : Density functional theory (DFT) calculations provide insights into B(OCH₃)₂PhSH’s electronic structure, vibrational modes, and reactivity. These studies help predict its behavior in various chemical environments .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
Based on its structural similarity to other boronic acid derivatives, it’s likely that it interacts with its targets through the boron atom, which can form stable covalent bonds with various biological targets .
Biochemical Pathways
Boronic acid derivatives are often used in the synthesis of bioactive compounds, suggesting that they may interact with a wide range of biochemical pathways .
Pharmacokinetics
Like other boronic acid derivatives, it is likely to be well-absorbed and distributed throughout the body due to its small size and lipophilic nature .
Result of Action
Given its use in organic synthesis, it’s likely that it can significantly alter the structure and function of target molecules .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other chemicals. For instance, the reactivity of boronic acids is known to be highly dependent on pH .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2S/c1-11(2)12(3,4)15-13(14-11)9-5-7-10(16)8-6-9/h5-8,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGLRPJSYBTXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenethiol |
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